BU08028
Description
Properties
CAS No. |
1333904-22-5 |
|---|---|
Molecular Formula |
C30H43NO4 |
Molecular Weight |
481.68 |
IUPAC Name |
(2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol |
InChI |
InChI=1S/C30H43NO4/c1-6-26(2,3)27(4,33)21-16-28-11-12-30(21,34-5)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(32)24(35-25)23(19)29/h9-10,18,21-22,25,32-33H,6-8,11-17H2,1-5H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1 |
InChI Key |
HBENZIXOGRCSQN-VQWWACLZSA-N |
SMILES |
C[C@](O)([C@@H]1[C@](OC)(CC2)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@@]42C1)C(C)(C)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BU08028; BU 08028; BU-08028. |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Bu08028
Synthetic Pathways to Orvinol Analogs
The synthesis of BU08028 is accomplished using standard methodologies developed for the orvinol class of opioids. researchgate.netresearchgate.net These pathways are characterized by the construction of a complex polycyclic framework derived from natural opium alkaloids.
The orvinols are a class of semi-synthetic opioids characterized by a 6,14-etheno-bridged morphinan (B1239233) skeleton. nih.gov The synthesis of this structural motif typically originates from the opium alkaloid thebaine. clockss.org A key transformation in the synthesis of the orvinol scaffold is a Diels-Alder [4+2] cycloaddition reaction. nih.govclockss.org In this reaction, thebaine, which contains a conjugated diene system, reacts with a dienophile (such as methyl vinyl ketone) to form an intermediate known as thevinone. nih.gov This intermediate possesses the characteristic bridged ring system of the orvinols. Subsequent chemical modifications, including Grignard reactions at the C7 position, are then employed to introduce the various side chains that define the pharmacological properties of specific orvinol derivatives like buprenorphine and etorphine. nih.gov
This compound is a direct homolog of buprenorphine, a well-established orvinol. frontiersin.orgwikipedia.org Structurally, it is a derivative that features an extension of the C20 side-chain by a single carbon atom. guidetopharmacology.org This targeted modification is achieved not by altering buprenorphine itself, but by utilizing a common precursor and introducing a different Grignard reagent during the synthesis. This approach allows for the systematic exploration of structure-activity relationships within the orvinol family by modifying the substituent at the C7 position while retaining the core morphinan structure, including the N-cyclopropylmethyl group characteristic of buprenorphine. frontiersin.org
The specific synthesis of this compound has been reported to proceed through key intermediates common to orvinol chemistry. researchgate.netresearchgate.net The process begins with a precursor, N-cyclopropylmethyldihydronorthevinone. This intermediate undergoes a Grignard reaction with freshly prepared tert-pentyl magnesium bromide to install the characteristic (2S)-2-hydroxy-3,3-dimethylpentan-2-yl side chain at the C7 position. researchgate.netresearchgate.net The final step of the synthesis is a 3-O-demethylation to convert the methoxy (B1213986) group on the phenolic ring into a hydroxyl group, which is accomplished using sodium propanethiolate. researchgate.netresearchgate.net The resulting free base is then typically converted to its hydrochloride salt for experimental use. researchgate.netresearchgate.net
| Step | Key Intermediate/Reactant | Reagent | Reaction Type | Purpose |
| 1 | N-cyclopropylmethyldihydronorthevinone | tert-pentyl magnesium bromide | Grignard Reaction | Introduction of the C7 tertiary alcohol side chain |
| 2 | 3-methoxy intermediate | Sodium propanethiolate | O-Demethylation | Conversion of the phenolic methyl ether to a free hydroxyl group |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Following synthesis, the definitive confirmation of the structure of this compound relies on a combination of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the unambiguous elucidation of its complex three-dimensional structure and molecular formula. researchgate.nettaylorandfrancis.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the precise atomic connectivity and stereochemistry of organic molecules like this compound. wesleyan.edu A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to achieve a complete structural assignment.
¹H NMR: This experiment identifies all the unique proton environments in the molecule. For this compound, it would confirm the presence of protons on the aromatic ring, the cyclopropyl (B3062369) group, the rigid morphinan skeleton, and the aliphatic side chain. The chemical shifts, integration, and coupling constants provide detailed information about the electronic environment and neighboring protons.
¹³C NMR: This technique identifies the unique carbon atoms, confirming the total carbon count of the molecule and distinguishing between sp², sp³, and quaternary carbons.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connections within spin systems, such as the bonds within the cyclopropyl ring and the t-pentyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different structural fragments, such as linking the C7 side chain to the morphinan core and confirming the placement of the methoxy and hydroxyl groups.
Together, these NMR techniques provide an unambiguous confirmation of the constitution and relative stereochemistry of this compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn confirms the elemental composition of the molecule. researchgate.net For this compound, HRMS provides a highly accurate mass measurement that can distinguish its molecular formula from other possibilities with the same nominal mass. This technique is a cornerstone of molecular confirmation in chemical synthesis. Tandem mass spectrometry (MS/MS) can also be employed, where the parent ion is fragmented and the resulting daughter ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing further evidence for the proposed structure by corresponding to the cleavage of specific bonds within the this compound molecule.
| Property | Data | Source |
| Molecular Formula | C₃₀H₄₃NO₄ | wikipedia.org |
| Molar Mass | 481.677 g·mol⁻¹ | wikipedia.org |
| Calculated Exact Mass | 481.31921 | (Calculated from formula) |
Structural Motifs Critical for Biological Activity
The biological profile of this compound as a "universal opioid ligand" with high affinity for all four opioid receptor subtypes (μ, δ, κ, and NOP) is a direct consequence of its specific structural features. nih.gov Structure-activity relationship (SAR) studies of the orvinol series provide insight into the motifs essential for this activity. frontiersin.org
The Orvinol Scaffold : The rigid 6,14-ethano-bridged morphinan skeleton is a foundational element. nih.gov This structure, derived from the Diels-Alder reaction of thebaine, imparts a specific three-dimensional conformation that is crucial for orienting other functional groups for optimal receptor interaction. researchgate.netnih.gov
N-Substituent : The N-cyclopropylmethyl group is a well-established substituent in potent opioid ligands that can confer both agonist and antagonist properties. This group is present in buprenorphine and is retained in this compound, contributing significantly to its high affinity at classical opioid receptors. nih.gov
C7 Side Chain : The most significant structural feature distinguishing this compound from its close analog buprenorphine is the tertiary alcohol side chain at the C7 position. acs.org
Buprenorphine possesses a tert-butyl group in this position.
This compound has a tert-pentyl group (specifically, a 3,3-dimethylpentan-2-ol moiety). nih.gov
This seemingly minor extension of the side chain by a single methylene (B1212753) unit dramatically alters the receptor binding profile, particularly at the Nociceptin/Orphanin FQ peptide (NOP) receptor. acs.org SAR studies indicate that the region of space occupied by this bulky C7 substituent is a key determinant for NOP receptor affinity and efficacy. frontiersin.org The modification in this compound results in an almost tenfold increase in affinity for the NOP receptor compared to buprenorphine, a critical factor in its unique pharmacological profile. nih.gov
Phenolic 3-Hydroxyl Group : The free hydroxyl group on the aromatic ring is a classic feature of many potent morphinan opioids. This group is understood to form important hydrogen bonding interactions within the binding pockets of opioid receptors, contributing to the high binding affinity of this compound. nih.gov
The combination of these structural motifs results in a ligand with a distinct and broad-spectrum activity profile. The data below illustrates the impact of the structural differences between this compound and Buprenorphine on their respective binding affinities at opioid receptors.
Interactive Data Table: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | NOP | μ (MOP) | δ (DOP) | κ (KOP) |
| This compound | 8.5 | 2.2 | 1.6 | 4.8 |
| Buprenorphine | 77 | 0.49 | 13 | 2.7 |
| Data sourced from scientific literature. nih.govacs.org |
Molecular Pharmacology of Bu08028 at Opioid Receptors
Receptor Binding Affinity and Selectivity Profile
BU08028 is notable for its high binding affinity across the opioid receptor family. It has been described as the first "universal opioid ligand" due to its high affinity (under 10 nM) for MOP, DOR, KOR, and NOP receptors in radioligand binding assays. researchgate.netnih.gov
Mu-Opioid Peptide (MOP) Receptor Interactions
This compound demonstrates high binding affinity for the MOP receptor, comparable to that of buprenorphine. nih.govresearchgate.net Studies have reported Ki values for this compound at the MOP receptor in the low nanomolar range. nih.gov
Nociceptin/Orphanin FQ Peptide (NOP) Receptor Interactions
A key characteristic of this compound is its significant affinity for the NOP receptor. frontiersin.orgpnas.org Its binding affinity at the NOP receptor is notably higher than that of buprenorphine, approximately 10-fold greater. researchgate.netnih.govnih.gov This increased affinity at the NOP receptor is considered a crucial factor in its pharmacological profile. guidetopharmacology.org
Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Profiles
This compound also binds with high affinity to both DOR and KOR receptors. nih.govfrontiersin.org While it shows high binding affinity at these receptors, functional assays reveal minimal or no efficacy, indicating it primarily acts as a high-affinity ligand without significant agonist activity at DOR and KOR. nih.govguidetopharmacology.org
Comparative Binding Dynamics with Buprenorphine and Other Opioid Ligands
Compared to buprenorphine, this compound exhibits a similar binding profile across the classical opioid receptors (MOP, DOR, KOR) but shows a significantly higher binding affinity at the NOP receptor. researchgate.netpnas.orgmdpi.com This difference in NOP receptor affinity is a key distinction between the two compounds. While buprenorphine has modest affinity for the NOP receptor, this compound's affinity is considerably higher. nih.govfrontiersin.org
The following table summarizes comparative binding affinity data for this compound and buprenorphine at opioid receptors:
| Receptor | This compound Ki (nM) | Buprenorphine Ki (nM) | Source |
| MOP | ~2.14 | ~1.52 | nih.gov |
| NOP | ~8.5 | ~77.4 | nih.gov |
| DOR | <10 | Similar to MOP affinity | nih.govnih.gov |
| KOR | <10 | Similar to MOP affinity | nih.govnih.gov |
Note: Ki values are approximate and can vary depending on the specific assay conditions and source.
Functional Receptor Efficacy and Agonist Activity
Functional studies, such as [35S]GTPγS binding assays, are used to determine the efficacy of a ligand at activating a receptor. These studies reveal that while this compound binds to all four opioid receptor types with high affinity, its functional activity is more selective. nih.govguidetopharmacology.org
Partial Agonist Characteristics at MOP Receptors
This compound functions as a partial agonist at MOP receptors. nih.govguidetopharmacology.orgnih.gov Its efficacy at MOP receptors is reported to be similar to that of buprenorphine, which is also a known partial MOP agonist. nih.govnih.gov For example, studies have shown this compound stimulating [35S]GTPγS binding at MOP receptors with an efficacy of around 21.1% relative to a full agonist like DAMGO. nih.gov This partial agonism at MOP receptors is a significant aspect of its pharmacological profile.
This compound also displays partial agonist activity at NOP receptors, with higher efficacy compared to buprenorphine. nih.govfrontiersin.orgpnas.org In contrast, it shows virtually no functional efficacy at DOR and KOR receptors despite its high binding affinity for these sites. nih.govguidetopharmacology.org
The functional efficacy profile of this compound can be summarized as follows:
| Receptor | Functional Activity ([35S]GTPγS binding) | Efficacy Relative to Full Agonist | Source |
| MOP | Partial Agonist | ~21.1% (vs DAMGO) | nih.gov |
| NOP | Partial Agonist | ~48.0% (vs N/OFQ) | nih.gov |
| DOR | No detectable efficacy | Virtually 0% | nih.govguidetopharmacology.org |
| KOR | No detectable efficacy | Virtually 0% | nih.govguidetopharmacology.org |
Note: Efficacy values are approximate and based on specific assay conditions.
The combination of high binding affinity across all four opioid receptor types and selective partial agonist activity at MOP and NOP receptors distinguishes this compound from many other opioid ligands. nih.govguidetopharmacology.org This unique pharmacological profile, particularly the mixed MOP/NOP partial agonism, is being explored for its potential therapeutic advantages. nih.govjst.go.jp
Agonist Efficacy at NOP Receptors
This compound demonstrates notable agonist efficacy at NOP receptors. In vitro studies using [³⁵S]GTPγS binding assays have shown that this compound has increased efficacy at NOP receptors compared to buprenorphine. nih.govd-nb.infonih.gov Specifically, this compound exhibited approximately six-fold higher potency and significantly higher efficacy (around 44% stimulation relative to the standard NOP agonist) at NOP receptors compared to buprenorphine (around 15% stimulation) in these assays. nih.govescholarship.orgnih.gov This improved affinity and efficacy at the NOP receptor, relative to buprenorphine, is a key characteristic of this compound's pharmacological profile. researchgate.netmdpi.compnas.org
Activation of G-Protein Coupled Signaling Pathways (e.g., Gαi/o)
Opioid receptors, including NOP and MOR, are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins upon activation. ed.ac.ukuantwerpen.benih.gov Activation of these G proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. ed.ac.uknih.govuantwerpen.benih.govwikipedia.org This Gαi/o pathway is understood to be responsible for many of the downstream effects of opioid receptor activation, including analgesia. nih.govuantwerpen.benih.gov
Research indicates that this compound activates the Gαi/o pathway through its agonist activity at MOR and NOP receptors. escholarship.orgnih.gov NOP receptor activation, specifically through Gαi/o pathways, is also associated with producing peripheral anti-nociception. escholarship.orgnih.govwikipedia.org While the primary signaling pathway involves Gαi/o, NOP receptors can also couple to other Gα subtypes and activate alternative pathways, such as those involving Phospholipase A2 and potentially Gαz, Gα14, Gα16, Gα12, and Gαs. wikipedia.org
In Vitro Functional Assays (e.g., [³⁵S]-GTPγS binding, cAMP inhibition, calcium mobilization)
In vitro functional assays are crucial for characterizing the activity of compounds at GPCRs. Studies on this compound have extensively utilized such assays to understand its interaction with opioid receptors.
[³⁵S]-GTPγS Binding Assay: This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to the activated Gα subunit. nih.govfrontiersin.orgresearchgate.net As mentioned earlier, [³⁵S]-GTPγS binding assays have been instrumental in demonstrating this compound's partial agonist efficacy at MOR and NOP receptors and its negligible efficacy at DOR and KOR. nih.govescholarship.orgnih.gov Data from this assay showed that this compound is comparable to buprenorphine in activating MOR but has approximately six-fold higher potency and significantly greater efficacy at NOP receptors. nih.govescholarship.orgnih.gov
An example of data that might be presented from [³⁵S]-GTPγS binding assays is shown below, illustrating the relative efficacy of this compound at different opioid receptors compared to reference agonists:
| Receptor | This compound Efficacy (% of Reference Agonist Max) | Reference Agonist | This compound EC₅₀ (nM) | Reference Agonist EC₅₀ (nM) |
| MOR | ~21% (vs DAMGO) nih.gov | DAMGO | ~6.03 nih.gov | - |
| NOP | ~44% (vs N/OFQ) nih.gov | N/OFQ | ~43.5 nih.gov | ~6x higher than buprenorphine nih.gov |
| DOR | Virtually no efficacy nih.gov | DPDPE | - | - |
| KOR | Virtually no efficacy nih.gov | U69593 | - | - |
Note: EC₅₀ values are approximate and can vary depending on specific assay conditions and cell lines.
** cAMP Inhibition Assay:** Activation of Gαi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. ed.ac.uknih.govuantwerpen.benih.govwikipedia.org Measuring the inhibition of forskolin-stimulated cAMP accumulation is a common method to assess the potency and efficacy of agonists at these receptors. While specific detailed data for this compound in cAMP inhibition assays were not as prominently featured in the immediate search results as [³⁵S]-GTPγS data, the coupling of NOP and MOR to the Gαi/o pathway implies that this compound's agonist activity would result in cAMP inhibition. escholarship.orgnih.govwikipedia.org Studies on other NOP receptor ligands and MOR agonists frequently utilize this assay to demonstrate functional activity. guidetopharmacology.orgnih.govresearchgate.net
** Calcium Mobilization Assay:** Some GPCRs, including NOP receptors under certain conditions or with specific coupling partners (like Gαq or Gα14/16), can also influence intracellular calcium levels. nih.govuantwerpen.bewikipedia.org While NOP receptors are primarily associated with Gαi/o coupling, calcium mobilization assays have been used in the screening and characterization of NOP and opioid receptor ligands. nih.govuantwerpen.begrafiati.comnih.gov For instance, calcium mobilization assays have been validated for screening NOP/opioid receptor ligands and investigating the pharmacological profile of human NOP receptors coupled with calcium signaling. uantwerpen.benih.gov Although specific quantitative data for this compound's effects on calcium mobilization were not detailed in the search snippets, the use of this assay in the context of NOP/opioid receptor research suggests it could be applied to further characterize this compound's signaling profile, particularly if it involves G protein coupling beyond Gαi/o. nih.govuantwerpen.bewikipedia.org
Preclinical Pharmacological Evaluation in Animal Models
In Vitro Assessments of Functional Activity and Receptor Engagement
In vitro studies have shown that BU08028 binds with high affinity (Ki, ∼8 nM) to NOP receptors and exhibits partial agonist activity at these receptors, demonstrating approximately 48% stimulation of [35S]GTPγS binding pnas.orgnih.gov. This compound also displays a buprenorphine-like binding profile at classical opioid receptors (MOP, delta opioid peptide (DOP), and kappa opioid peptide (KOP)), with detectable efficacy at MOP receptors frontiersin.orgnih.govnih.gov. Compared to buprenorphine, this compound has significantly higher affinity and efficacy at NOP receptors in vitro scite.airesearchgate.netbath.ac.uk.
In Vivo Efficacy Studies in Rodent Models
Studies in rodent models have investigated the effects of this compound on acute and chronic pain, as well as its behavioral pharmacology related to reward and reinforcement.
Evaluation of Antinociceptive Effects in Acute Pain Models
Intrathecal administration of this compound has demonstrated analgesic effects in mouse models of acute pain mdpi.comresearchgate.netnih.gov. In a tail-flick assay, systemic administration of this compound produced antinociceptive effects in mice. However, in some acute pain assays in rodents, this compound appeared less potent than buprenorphine at lower doses, potentially suggesting NOP-mediated suppression of MOP-mediated antinociception researchgate.net. The dose-response curve for this compound in producing antinociception in mice was reported to be steeper than that of buprenorphine researchgate.net.
Assessment of Antihyperalgesic Effects in Chronic Pain Models
Intrathecal administration of this compound has shown potent and effective antihyperalgesic and antiallodynic effects in mouse models of chronic pain, including those for neuropathic pain (chronic constriction injury) and inflammatory pain (carrageenan-induced paw inflammation) nih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.net. In mice with carrageenan-induced paw inflammation, intrathecal this compound increased paw withdrawal latencies and the maximum possible effect (%MPE) in a dose- and time-dependent manner. The peak effect was observed within 0.5 hours and lasted up to 24 hours nih.govresearchgate.net. In the chronic constriction injury model, intrathecal this compound also attenuated tactile allodynia nih.govnih.gov. The potency of intrathecal this compound in producing antihyperalgesic effects was reported to be higher than that of selective NOP or MOP receptor agonists in these rodent chronic pain models nih.govnih.gov.
Here is a summary of the antihyperalgesic effects of intrathecal this compound in mouse models:
| Pain Model | Effect Measured | Administration Route | Key Finding | Duration of Effect (at effective doses) | Source |
| Inflammatory Pain (Carrageenan) | Thermal Hyperalgesia | Intrathecal | Dose- and time-dependent increase in paw withdrawal latencies and %MPE. | Up to 24 hours | nih.govresearchgate.net |
| Neuropathic Pain (CCI) | Tactile Allodynia | Intrathecal | Attenuation of tactile allodynia. | Up to 24 hours | nih.govnih.gov |
Behavioral Pharmacology of Reward and Reinforcement
Studies in rodent models have investigated the potential for this compound to produce rewarding effects. In mice, this compound has been reported to produce conditioned place preference (CPP), a paradigm used to assess the rewarding effects of drugs, suggesting potential abuse liability in this species pnas.orgresearchgate.netpnas.org. Systemic administration of this compound in mice also caused an increase in locomotor activity, which is considered a MOP-mediated effect in mice researchgate.net.
Differential Contributions of MOP and NOP Receptors in Rodent Models
In rodent models, the contribution of MOP and NOP receptors to the effects of this compound can vary depending on the administration route and the specific effect being measured. Systemic administration of this compound in mice produced morphine-comparable antinociceptive effects in the tail-flick test, which were enhanced by a NOP receptor antagonist and attenuated by a MOP receptor antagonist nih.gov. This suggests that systemically administered this compound's antinociception in rodents involves both MOP and NOP receptor activity, with a potential suppressive effect of NOP activation on MOP-mediated antinociception researchgate.netnih.gov.
In contrast, studies with intrathecal administration in mouse chronic pain models revealed that both spinal NOP and MOP receptors independently mediated the antiallodynic effects of this compound nih.govnih.gov. Coadministration of selective NOP and MOP antagonists completely blocked the antiallodynic effects of intrathecal this compound nih.govnih.gov.
In Vivo Efficacy Studies in Non-Human Primate Models
Studies in non-human primates are considered highly translational due to the similarities in opioid receptor distribution and function compared to humans bath.ac.ukpnas.orgresearchgate.netnih.gov. Systemic administration of this compound in non-human primates produced potent and long-lasting antinociceptive and antiallodynic effects scite.aipnas.orgnih.govmdpi.comresearchgate.netnih.gov. These effects lasted for over 24 hours scite.aipnas.orgnih.govmdpi.comnih.gov.
In non-human primates, antagonist studies have shown that both MOP and NOP receptors contribute to this compound-induced antinociception scite.aipnas.orgnih.govnih.gov. Pretreatment with either a MOP receptor-selective antagonist (naltrexone) or a selective NOP receptor antagonist (J-113397) produced similar degrees of rightward shift in the dose-response curve for this compound's antinociceptive effects, indicating that both receptor types contributed equally nih.gov. This is in contrast to some rodent studies where a NOP receptor antagonist potentiated this compound-induced antinociception nih.govnih.gov.
Regarding reward and reinforcement, this compound did not possess detectable reinforcing strength in non-human primates when studied under a progressive-ratio schedule of reinforcement pnas.orgscite.aipnas.orgnih.govmdpi.comnih.gov. This compound failed to maintain self-administration behavior higher than saline, in contrast to the reinforcing effects observed with cocaine, remifentanil, and buprenorphine in the same models pnas.orgscite.ainih.govnih.gov. This suggests a significantly lower reinforcing strength compared to these other substances scite.ainih.govmdpi.comnih.gov.
Here is a summary of key findings in non-human primate studies:
| Effect Measured | Administration Route | Key Finding | Duration of Effect (at effective doses) | Contribution of MOP/NOP Receptors | Source |
| Antinociception | Systemic | Potent and long-lasting effects. | >24 hours | Both MOP and NOP contribute equally. | scite.aipnas.orgnih.govmdpi.comnih.gov |
| Antiallodynia | Systemic | Potent and long-lasting effects. | >24 hours | Blocked by MOP or NOP antagonists. | scite.aipnas.orgnih.govnih.gov |
| Reinforcing Effects | Systemic | No detectable reinforcing strength; significantly lower than cocaine, remifentanil, or buprenorphine. | Not applicable | Not applicable | pnas.orgscite.aipnas.orgnih.govmdpi.comnih.gov |
These findings in non-human primates support the concept that a single molecule with mixed MOP and NOP agonist activity can produce potent analgesia with a potentially improved safety profile regarding abuse liability researchgate.netnih.govpnas.orgnih.gov.
Evaluation of Antinociceptive and Antiallodynic Effects
Studies in non-human primates have demonstrated that systemic administration of this compound produces potent and long-lasting antinociceptive and antiallodynic effects. pnas.orgnih.gov In one study, this compound dose-dependently produced antinociception in a warm water tail withdrawal assay and reduced thermal allodynia induced by capsaicin, showing greater potency and longer duration compared to buprenorphine in monkeys. pnas.org Specifically, systemic this compound (0.001–0.01 mg/kg) exhibited effects lasting over 24 hours. pnas.orgnih.gov In mice, intrathecal administration of this compound also produced analgesic effects, demonstrating potency in attenuating both neuropathic and inflammatory pain models. researchgate.netmdpi.com
Investigations into Reinforcing Properties and Abuse Potential Liabilities
A significant area of research for this compound is its potential for reduced abuse liability compared to conventional opioids. Studies utilizing a progressive-ratio schedule of drug self-administration in monkeys have shown that the reinforcing strength of this compound is significantly lower than that of cocaine, remifentanil, or buprenorphine. pnas.orgnih.govnih.gov This suggests a lower potential for abuse liability. pnas.orgnih.gov Unlike morphine, repeated administration of this compound in monkeys did not produce acute physical dependence, as evidenced by the absence of precipitated withdrawal signs upon administration of opioid receptor antagonists. pnas.orgnih.govpnas.org While some studies in mice initially suggested potential abuse liability based on conditioned place preference, findings in non-human primates, considered more translationally relevant for abuse potential, indicate a lack of reinforcing effects. nih.govpnas.orgciteab.com
Analysis of Physiological Functional Parameters in Relation to Therapeutic Efficacy
Preclinical evaluations have also examined the impact of this compound on critical physiological functions, particularly in relation to its therapeutic efficacy. In non-human primates, this compound, at doses producing antinociception and even doses 10 to 30 times higher, did not cause respiratory depression or adverse cardiovascular events, as measured by telemetry devices. pnas.orgwakehealth.edunih.govnih.gov This contrasts with the effects of potent MOP receptor agonists like fentanyl, which can cause respiratory depression in monkeys. nih.govnih.gov Furthermore, unlike fentanyl, this compound at antinociceptive doses did not significantly increase scratching responses, an indicator of pruritus often associated with opioid use. nih.gov
Pharmacological Characterization Using Selective Antagonists
Pharmacological studies using selective antagonists have helped elucidate the receptor mechanisms underlying this compound's effects. In non-human primates, the antinociceptive effects of this compound were attenuated by both the opioid receptor antagonist naltrexone (B1662487) and the selective NOP receptor antagonist J-113397. pnas.orgnih.govpnas.orgnih.gov Pretreatment with a selective dose of naltrexone or J-113397 produced similar degrees of rightward shift in the dose-response curve for this compound-induced antinociception, indicating that both MOP and NOP receptors contribute to its antinociceptive effects in this species. pnas.orgnih.gov In mice, while systemic this compound-induced antinociception was attenuated by the MOP receptor antagonist naloxone, it was enhanced by the NOP receptor antagonist SB612111, suggesting species differences in receptor contributions. nih.gov
Comparative Pharmacological Profiles Across Species
The pharmacological profile of this compound can vary across different species, highlighting the importance of translational research.
Translational Relevance of Non-Human Primate Models for Opioid Research
Non-human primate models are considered highly translational for opioid research due to their significant similarities to humans in physiology, neuroanatomy, reproduction, and social complexity. pnas.org They provide a phylogenetically appropriate evaluation of opioid receptor functions and drug effects, offering a bridge for translating findings to clinical trials. pnas.orgresearchgate.netpnas.org Differences in NOP receptor distribution, such as higher binding in the human and non-human primate basal ganglia, frontal cortex, and amygdala compared to higher binding in the rodent midbrain, further support the rationale for using non-human primate studies to bridge the gap between rodents and humans, particularly considering the importance of these brain regions in addiction. nih.gov Non-human primates have been routinely used in preclinical substance abuse research, including intravenous drug self-administration studies, which are crucial for evaluating abuse potential. oup.com Their larger body size facilitates procedures like catheter implantation, offering advantages for long-term studies. oup.com Studies in non-human primates have been instrumental in characterizing the favorable safety profile and lack of reinforcing effects of bifunctional MOP/NOP receptor agonists like this compound. pnas.orgresearchgate.netnih.govciteab.com
Data Tables
While specific raw data values were not consistently provided in a format suitable for direct table generation across all search results, the following summarizes key comparative findings:
| Effect / Property | This compound (Non-human Primates) | Buprenorphine (Non-human Primates) | Morphine (Non-human Primates) | Cocaine / Remifentanil (Non-human Primates) |
| Antinociceptive Potency | More potent pnas.orgnih.gov | Less potent pnas.orgnih.gov | - | - |
| Antinociceptive Duration | Long-lasting (>24 hours) pnas.orgnih.gov | Shorter (1-6 hours) nih.gov | - | - |
| Reinforcing Effects (Abuse Potential) | Significantly lower than comparators pnas.orgnih.govnih.gov | Mild-to-moderate reinforcing strength nih.gov | - | Strong reinforcing strength nih.gov |
| Physical Dependence | No acute physical dependence observed pnas.orgnih.govpnas.org | - | Significant acute physical dependence observed pnas.orgnih.govpnas.org | - |
| Respiratory Depression | Not observed at antinociceptive or higher doses pnas.orgwakehealth.edunih.govnih.gov | - | Can cause respiratory depression nih.govnih.gov | - |
| Pruritus (Itching) | No significant increase in scratching nih.gov | - | - | - |
| Cardiovascular Adverse Events | Not observed at antinociceptive or higher doses pnas.orgwakehealth.edunih.govnih.gov | - | - | - |
| Receptor Contribution (Antinociception) | Both MOP and NOP receptors contribute equally pnas.orgnih.gov | NOP receptors do not appear to play a role nih.gov | - | - |
Detailed Research Findings
Detailed research findings indicate that this compound, as a bifunctional MOP/NOP partial agonist, demonstrates a promising preclinical profile. Its ability to produce potent and long-lasting analgesia in non-human primates, coupled with a lack of reinforcing effects, respiratory depression, and physical dependence in these models, distinguishes it from traditional MOP-selective opioids. pnas.orgresearchgate.netnih.govwakehealth.edunih.gov The involvement of both MOP and NOP receptors in its antinociceptive effects in primates, in contrast to potentially different mechanisms in rodents, highlights the translational value of non-human primate models in predicting human outcomes. pnas.orgpnas.orgnih.gov These findings support the potential of this compound as a novel analgesic with an improved safety profile. pnas.orgresearchgate.netwakehealth.edu
Mechanistic Insights into Bu08028 S Functional Profile
Receptor Interactions and Signal Transduction Pathways
BU08028 displays a receptor binding profile similar to its parent compound, buprenorphine, but with a significantly improved binding affinity and efficacy at the NOP receptor. herts.ac.uk In vitro studies have quantified its interaction with these receptors, demonstrating its distinct character. At the NOP receptor, this compound has a binding affinity (Ki) of approximately 8 nM and produces about 48% stimulation of [³⁵S]GTPγS binding, indicating partial agonist activity. bath.ac.uk For comparison, buprenorphine has a lower affinity for the NOP receptor (Ki = 77.4 nM) and less efficacy (15.5% stimulation). nih.gov At the MOP receptor, the affinity of this compound (Ki = 2.14 nM) is comparable to that of buprenorphine (Ki = 1.52 nM). nih.gov
The signal transduction for both MOP and NOP receptors, which are G-protein coupled receptors (GPCRs), is initiated by ligand binding, leading to the activation of intracellular G-proteins. nih.gov The agonist activity of this compound at these receptors is confirmed by assays that measure the binding of [³⁵S]GTPγS to cell membranes, a key step in G-protein activation. bath.ac.uk The partial agonism of this compound means it activates these receptors but to a lesser degree than a full agonist, which may contribute to its ceiling effect on certain biological outcomes.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound vs. Buprenorphine
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Efficacy (% [³⁵S]GTPγS Stimulation) |
|---|---|---|---|
| This compound | MOP | 2.14 nih.gov | 21.1% nih.gov |
| NOP | ~8.0 - 8.5 bath.ac.uknih.gov | 48.0% bath.ac.uknih.gov | |
| Buprenorphine | MOP | 1.52 nih.gov | 28.7% nih.gov |
| NOP | 77.4 nih.gov | 15.5% nih.gov |
Influence of Dual MOP/NOP Agonism on Biological Outcomes
The simultaneous partial agonism at both MOP and NOP receptors results in a unique combination of biological effects that distinguish this compound from conventional opioids. This dual action provides potent analgesia while mitigating many of the hallmark adverse effects associated with MOP receptor agonism. nih.govnih.gov
Key biological outcomes observed in primate models include:
Potent and Long-Lasting Analgesia: Systemic administration of this compound produces robust and long-lasting antinociceptive and anti-allodynic effects, with pain relief lasting over 24 hours. herts.ac.ukbath.ac.uk Studies in rhesus monkeys have shown that its antinociceptive effects are attenuated equally by both the MOP receptor antagonist naltrexone (B1662487) and the NOP receptor antagonist J-113397, confirming that both receptor systems contribute to its analgesic properties. herts.ac.ukbath.ac.uknih.gov
Reduced Abuse Liability: Unlike classic MOP agonists such as remifentanil and even buprenorphine, this compound does not produce significant reinforcing effects in self-administration studies in monkeys, indicating a lower potential for abuse. herts.ac.ukbath.ac.uk
Improved Safety Profile: At effective antinociceptive doses and even at doses 10- to 30-fold higher, this compound does not cause significant respiratory depression or adverse cardiovascular events. nih.govbath.ac.uk This presents a major safety advantage over traditional opioids like fentanyl.
Lack of Physical Dependence: In contrast to morphine, repeated administration of this compound did not result in acute physical dependence in monkeys. bath.ac.uk
Table 2: Comparison of Biological Outcomes in Primates
| Feature | This compound | Traditional MOP Agonists (e.g., Morphine, Fentanyl) | Buprenorphine |
|---|---|---|---|
| Analgesia | Potent & Long-Lasting (>24h) herts.ac.ukbath.ac.uk | Potent but Shorter Duration | Potent, Shorter Duration than this compound (1-6h) bath.ac.uk |
| Respiratory Depression | Not significant nih.govbath.ac.uk | Significant, dose-limiting | Ceiling effect, but present bath.ac.uk |
| Reinforcing Effects (Abuse Liability) | Not significant herts.ac.ukbath.ac.uk | High | Present, but lower than full agonists bath.ac.uk |
| Physical Dependence | Not observed bath.ac.uk | Develops with repeated use bath.ac.uk | Develops with repeated use |
Modulation of Endogenous Opioid Systems
This compound's mechanism involves the direct co-activation of two distinct pathways within the broader endogenous opioid system. The MOP receptor is the primary target for classic opioid analgesics, while the NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), represent a more recently discovered branch of this system. nih.gov
Activation of the NOP receptor system has been shown to modulate pain and reward pathways. nih.gov Specifically, NOP receptor activation can inhibit dopaminergic transmission, a key neural process underlying the rewarding and addictive properties of MOP agonists. nih.govnih.gov By simultaneously engaging the NOP system, this compound appears to counteract the MOP-mediated activation of reward circuits, which likely contributes to its low abuse potential. nih.gov Furthermore, NOP receptor activation can synergistically enhance MOP-mediated analgesia, potentially allowing for strong pain relief with a lower level of MOP receptor stimulation than would be required by a MOP-selective agonist. nih.govnih.gov This synergistic interaction is a cornerstone of the therapeutic strategy behind developing bifunctional MOP/NOP agonists. nih.gov
Potential Role of Receptor Heterodimerization in this compound's Pharmacology
A growing body of evidence suggests that GPCRs, including opioid receptors, can form dimers or higher-order oligomers. nih.gov This interaction, known as heterodimerization, can result in pharmacological entities with unique signaling and ligand-binding properties distinct from their constituent monomeric receptors. nih.gov
There is significant evidence supporting the potential for MOP and NOP receptors to form heterodimers. nih.gov In vitro studies using cell lines that co-express both receptors have demonstrated their co-localization and physical interaction. nih.govplos.orgnycu.edu.tw The activation of NOP receptors in these co-expression systems has been shown to alter the signaling response of MOP receptor activation. plos.orgresearchgate.net
The unique cooperative effects seen with dual-targeting ligands like this compound could be explained by their interaction with MOP-NOP heterodimers. nih.govresearchgate.net While direct in vivo evidence conclusively linking this compound's effects to MOP-NOP heterodimers is still an area of active research, this mechanism provides a plausible molecular basis for its distinct pharmacological profile. The formation of such a heterodimer could lead to altered G-protein coupling or downstream signaling cascades that favor therapeutic analgesic effects while diminishing the pathways that lead to adverse effects like respiratory depression and reward. nih.govresearchgate.net
Advanced Research Applications and Future Directions
BU08028 as a Pharmacological Probe for Opioid Receptor Biology
This compound has emerged as a critical pharmacological probe for dissecting the complex biology of opioid receptors, particularly the interplay between the MOP and NOP systems. Its utility stems from its distinct, mixed-receptor profile, which allows researchers to investigate the synergistic and opposing effects of co-activating these two receptors.
Interestingly, the role of the NOP receptor appears to differ between species, highlighting this compound's value in comparative pharmacology. In rodent studies, a NOP receptor antagonist was found to potentiate the antinociceptive effects of this compound, a stark contrast to the findings in primates. nih.gov This discrepancy underscores the importance of selecting appropriate animal models in preclinical research and suggests that the integration of MOP and NOP signaling pathways may have evolved differently across species.
By having a compound like this compound with significant affinity and partial agonist activity at both receptors, researchers can explore the physiological consequences of their simultaneous activation in a way that is not possible with selective agonists alone. frontiersin.org This allows for a more nuanced understanding of how these receptors interact to modulate pain, reward, and adverse effects like respiratory depression.
Exploration of this compound in Models of Substance Use Disorders (e.g., Alcohol Consumption)
Beyond its potential as a safer analgesic, this compound is being explored for its therapeutic utility in substance use disorders, notably alcohol use disorder (AUD). researchgate.net The rationale for this exploration is rooted in the known involvement of the endogenous opioid system in the rewarding effects of alcohol.
A pivotal study in a non-human primate model of AUD demonstrated that this compound can effectively reduce alcohol consumption. nih.gov In rhesus monkeys trained to self-administer a 4% ethanol (B145695) solution, both acute and chronic administration of this compound led to a significant decrease in ethanol intake. nih.gov Importantly, these effects were observed at doses that did not suppress the consumption of a food reward, indicating that the reduction in alcohol intake was not due to a general suppression of behavior. nih.gov
In this study, this compound was found to be more potent than buprenorphine in reducing alcohol consumption, both in acute and chronic dosing regimens. nih.gov The effects of chronic treatment were sustained over several weeks without the development of tolerance, a crucial factor for a potential long-term treatment for AUD. nih.gov
The table below summarizes the key findings from the acute administration phase of this preclinical study:
| Compound | Dose (mg/kg) | Effect on Ethanol Intake | Effect on Food-Maintained Responding |
| This compound | 0.001 | No significant effect | No significant effect |
| 0.003 | No significant effect | No significant effect | |
| 0.01 | Significantly reduced | No significant effect | |
| Buprenorphine | 0.003 | No significant effect | No significant effect |
| 0.01 | No significant effect | No significant effect | |
| 0.03 | Significantly reduced | No significant effect | |
| 0.056 | Significantly reduced | No significant effect | |
| Data sourced from a study in rhesus monkeys. nih.gov |
These findings suggest that the mixed MOP/NOP receptor mechanism of this compound may offer a promising new pharmacological approach for the treatment of alcohol addiction. nih.gov
Methodological Considerations for Preclinical Drug Discovery and Development
The preclinical evaluation of this compound has highlighted several important methodological considerations for the discovery and development of novel opioid compounds.
A primary consideration is the choice of animal model. The significant pharmacological differences observed between rodents and non-human primates in the context of this compound's effects underscore the value of primate models. nih.gov Monkeys provide a more phylogenetically appropriate and translationally relevant system for evaluating opioid receptor function, particularly for complex endpoints like abuse liability and respiratory safety. nih.govresearchgate.net
A battery of well-established behavioral and physiological assays is crucial for a comprehensive preclinical profile. For this compound, these have included:
In vitro assays: Radioligand binding assays are used to determine the affinity of the compound for various receptors (MOP, NOP, kappa, delta), while functional assays like [35S]GTPγS binding are employed to measure its efficacy (agonist, partial agonist, or antagonist activity) at these receptors. frontiersin.orgnih.gov
Nociception assays: The warm water tail-withdrawal test is a common method to assess analgesia against acute thermal pain. nih.gov Models of pathological pain, such as capsaicin-induced thermal allodynia, are used to evaluate efficacy in conditions that mimic clinical pain states. herts.ac.uk
Abuse liability assessment: The progressive-ratio schedule of drug self-administration is a gold-standard behavioral paradigm in primates to measure the reinforcing strength of a drug, a key predictor of its abuse potential. herts.ac.uknih.gov
Physiological monitoring: The use of radiotelemetry allows for the real-time, continuous measurement of vital functions like respiration and cardiovascular activity in freely moving animals, providing a robust assessment of the drug's safety profile. nih.govherts.ac.uk
The thorough preclinical characterization of this compound, utilizing these advanced methodologies, provides a template for the evaluation of future bifunctional or multi-target opioid ligands, ensuring a more complete understanding of their therapeutic potential and safety before moving into human clinical trials. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
